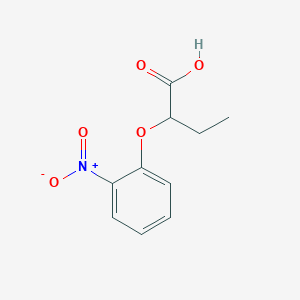

2-(2-Nitrophenoxy)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-8(10(12)13)16-9-6-4-3-5-7(9)11(14)15/h3-6,8H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJNECLYYSXWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2 2 Nitrophenoxy Butanoic Acid

Reactions Involving the Nitro Group

The nitro group is the most reactive site on the aromatic ring for many transformations, serving as a versatile handle for further functionalization. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. Furthermore, the nitro group itself is readily reduced to other nitrogen-containing functional groups.

Catalytic Hydrogenation and Reduction Pathways to Amino and Hydroxylamino Derivatives

The reduction of the nitro group is one of the most fundamental transformations of 2-(2-nitrophenoxy)butanoic acid. This reaction can be controlled to yield either the corresponding aniline (B41778) (amino) derivative or the intermediate hydroxylamino compound, depending on the reaction conditions and the reducing agent employed.

Catalytic hydrogenation is a common and efficient method for converting the nitro group to an amino group. This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. researchgate.net Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. The reaction is often carried out in solvents like ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. researchgate.net For instance, the reduction of the related compound 2-(4-nitrophenyl)butanoic acid is achieved using Pd/C with hydrogen gas in methanol, leading directly to the formation of methyl 2-(4-aminophenyl)butanoate in a one-pot esterification and reduction process. researchgate.net Similarly, (R)-2-hydroxy-4-(2-nitrophenyl)butanoic acid can be converted to its amino derivative via catalytic hydrogenation. mcgill.ca The resulting amino compound, 2-(2-aminophenoxy)butanoic acid, is a valuable synthetic intermediate, particularly for the construction of heterocyclic systems.

The reduction can also be stopped at the intermediate hydroxylamino stage by using milder reducing agents or carefully controlling the reaction conditions. For example, zinc dust in the presence of ammonium (B1175870) chloride or controlled potential electrolysis are classic methods for forming hydroxylamines from nitroaromatics. While specific studies on the partial reduction of this compound are not prevalent, the general mechanism is well-established. The pathway involves a stepwise reduction, and isolating the hydroxylamino derivative is key for certain synthetic applications, such as the synthesis of cyclic hydroxamic acids. rsc.org

| Reaction | Reagents and Conditions | Major Product | Reference |

| Catalytic Hydrogenation | H₂, Pd/C, Methanol, Room Temperature | 2-(2-Aminophenoxy)butanoic acid | researchgate.net |

| Catalytic Hydrogenation | H₂, PtO₂, Ethanol, Room Temperature | 2-(2-Aminophenoxy)butanoic acid | mcgill.ca |

| Chemical Reduction | Zn, NH₄Cl, Aqueous Ethanol | 2-(2-Hydroxylaminophenoxy)butanoic acid | General Method |

Electrophilic and Nucleophilic Aromatic Substitution on the Nitrophenyl Moiety

The substitution pattern on the aromatic ring of this compound significantly influences its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is heavily deactivated by the strong electron-withdrawing nitro group (-NO₂). libretexts.org This deactivation makes electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, very difficult to achieve. libretexts.org Furthermore, the existing substituents direct incoming electrophiles. The nitro group is a meta-director, while the phenoxy group is an ortho-, para-director. The combined effect generally leads to low reactivity and poor regioselectivity, making further electrophilic substitution on this ring synthetically challenging.

Nucleophilic Aromatic Substitution (SNAr): In contrast to its deactivating effect on EAS, the nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a suitable leaving group. wikipedia.org In the case of this compound, there is no inherent leaving group on the aromatic ring. However, if a halogen were introduced onto the ring (e.g., at the 4- or 6-position relative to the ether), the ortho-nitro group would strongly facilitate its displacement by a nucleophile. The reaction proceeds through a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. wikipedia.org Without such a leaving group, the molecule is not prone to SNAr, but its structure illustrates the electronic requirements for this important class of reactions.

Photochemical Transformations of the Nitroaromatic System

Compounds bearing an o-nitrobenzyl or related o-nitrophenyl ether moiety are well-known for their photochemical reactivity. tcichemicals.com These structures can function as photolabile protecting groups or "caged" compounds, which release an active molecule upon irradiation with UV light, typically around 350 nm. beilstein-journals.orgnih.gov The photolysis of this compound is expected to proceed through a well-established mechanism initiated by the photo-induced excitation of the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic position of the butanoic acid chain by one of the oxygen atoms of the excited nitro group. The resulting intermediate subsequently rearranges, leading to the cleavage of the ether bond and the formation of 2-nitrosophenol and but-1-ene-1-carboxylic acid (or its rearranged products). This light-induced cleavage makes such molecules useful as photolabile linkers in various biological and materials science applications. nih.govnih.gov

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile functional handle that undergoes a variety of classic transformations, including esterification, amidation, and anhydride (B1165640) formation, without typically affecting the nitrophenyl ether portion of the molecule.

Esterification, Amidation, and Anhydride Formation Reactions

Esterification: The carboxylic acid can be readily converted to its corresponding esters through several methods. The most common is Fischer esterification, which involves heating the acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid. researchgate.net This reaction is an equilibrium process, and yields can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. For example, 2-(4-nitrophenyl)butyric acid is efficiently converted to its methyl ester by refluxing in methanol with a catalytic amount of concentrated sulfuric acid. researchgate.net Alternatively, esters can be formed under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Amidation: The formation of amides from this compound can be achieved by reacting it with ammonia (B1221849) or a primary or secondary amine. libretexts.org This reaction typically requires activation of the carboxylic acid, as direct reaction with an amine is slow. Common methods involve converting the acid to an acid chloride or using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like N-hydroxysuccinimide. amazonaws.com The reaction of an activated acid with two equivalents of the amine yields the corresponding amide and a carboxylate salt. libretexts.org

Anhydride Formation: Acid anhydrides can be formed from this compound, typically by reacting it with a dehydrating agent like acetic anhydride or by converting the acid to its acid chloride and then reacting it with a carboxylate salt. libretexts.orglookchem.com Symmetrical anhydrides can be prepared, but mixed anhydrides are often synthesized for use in situ for subsequent reactions, such as acylation.

| Reaction | Reagents and Conditions | Product Type | Reference |

| Esterification | R'OH (e.g., Methanol), H₂SO₄ (cat.), Reflux | Ester | researchgate.net |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. R'R''NH (2 equiv.) | Amide | General Method |

| Amidation (Coupling) | R'R''NH, EDC, HOBt, DMF | Amide | amazonaws.com |

| Anhydride Formation | Acetic Anhydride, Heat | Mixed or Symmetric Anhydride | libretexts.org |

Decarboxylation and Carbon Chain Modifications

While the direct decarboxylation of simple alkanoic acids requires harsh conditions, the presence of the aromatic ring in this compound allows for specific carbon-carbon bond cleavage reactions under milder, catalyzed conditions.

A notable transformation is the copper-catalyzed decarboxylative elimination. chemrxiv.orgsemanticscholar.org Studies have shown that aromatic propionic acids can undergo oxidative decarboxylation to yield vinyl arenes. This reaction is often facilitated by an electron-withdrawing group, such as a nitro substituent, on the aromatic ring. chemrxiv.org For instance, the reaction of a related nitrophenyl-substituted carboxylic acid using a copper(I) or copper(II) catalyst with an oxidant can lead to the elimination of CO₂ and the formation of a styrene (B11656) derivative. semanticscholar.org This pathway is believed to proceed via a radical mechanism initiated at the benzylic position.

Another potential transformation is halodecarboxylation, where the carboxylic acid is converted into an organohalide with the loss of carbon dioxide. acs.org While this is more common for other acid types, variants like the Hunsdiecker reaction could potentially be applied, involving the conversion of the acid to a silver salt followed by treatment with a halogen. These reactions modify the butanoic acid chain by removing the carboxyl group and introducing a new functionality, thereby altering the carbon skeleton.

Reactivity of the Phenoxy Ether Linkage

The ether bond connecting the butanoic acid moiety to the nitrophenyl ring is a significant site of chemical reactivity. Its stability and susceptibility to cleavage or rearrangement are strongly influenced by the electronic effects of the ortho-nitro group.

The cleavage of aryl ether bonds is a chemically challenging transformation due to the high dissociation energy of the C(sp²)–O bond. This stability is a result of the overlap between the oxygen lone pair electrons and the aromatic π-system. Consequently, harsh reaction conditions are often required to break this linkage. Common strategies involve the use of strong acids, potent nucleophiles, or catalytic hydrogenolysis. rsc.orgmdma.ch

In the case of this compound, the presence of the electron-withdrawing nitro group in the ortho position significantly activates the aromatic ring towards nucleophilic aromatic substitution. This electronic feature can facilitate the cleavage of the aryl ether bond under nucleophilic attack at the C1 position (the carbon atom bearing the ether oxygen). Reagents such as strong alkali hydroxides or alkoxides at elevated temperatures could potentially cleave the ether, displacing the butan-2-oate group.

Another established method for aryl ether cleavage is hydrogenolysis, often employing a metal catalyst such as palladium or platinum on a carbon support, in the presence of hydrogen gas. rsc.org This process typically involves the reduction of the aromatic ring or the nitro group, which can then influence the stability of the ether bond. For instance, reduction of the nitro group to an amine would alter the electronic properties of the ring and could facilitate subsequent cleavage under different conditions.

Table 1: Plausible Conditions for Aryl Ether Bond Cleavage

| Method | Reagents and Conditions | Potential Products |

| Nucleophilic Aromatic Substitution | Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) in a high-boiling solvent (e.g., DMSO, Diglyme) at high temperatures. | 2-Nitrophenol (B165410) and 2-hydroxybutanoic acid (or its salt). |

| Reductive Cleavage | H₂, Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), in a solvent like ethanol or ethyl acetate. | 2-Aminophenol and butanoic acid (following reduction and cleavage). |

| Acid-Catalyzed Cleavage | Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. | 2-Nitrophenol and 2-bromobutanoic acid. |

This table presents hypothetical reaction conditions based on general principles of aryl ether cleavage; specific experimental data for this compound is not extensively documented in the reviewed literature.

The specific arrangement of an ether linkage ortho to a strongly electron-withdrawing group, such as the nitro substituent in this compound, makes the molecule a candidate for intramolecular rearrangement reactions. The most notable of these is the Smiles rearrangement.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophilic center within a side chain attacks the aromatic ring at the carbon atom bearing the ether linkage, displacing the phenoxy group. In this case, the carboxylate anion of the butanoic acid chain, formed under basic conditions, could act as the internal nucleophile.

The proposed mechanism would involve the following steps:

Deprotonation: A base abstracts the acidic proton from the carboxylic acid group, forming a carboxylate anion.

Intramolecular Attack: The carboxylate oxygen attacks the C1 carbon of the nitrophenyl ring. This step is facilitated by the activation provided by the ortho-nitro group, which stabilizes the transient, negatively charged Meisenheimer complex.

Ring Opening: The original ether C-O bond cleaves, leading to the formation of a new ester linkage and a phenolate (B1203915) anion.

Protonation: Subsequent workup would protonate the phenolate to yield the rearranged product.

The feasibility of this rearrangement is highly dependent on the reaction conditions, particularly the choice of base and solvent.

Stereochemical Dynamics and Epimerization Studies at the C2 Position

The C2 carbon of the butanoic acid moiety in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)-2-(2-nitrophenoxy)butanoic acid and (S)-2-(2-nitrophenoxy)butanoic acid. The stereochemical integrity of this center is a critical aspect of its chemistry, particularly if the compound were to be used in stereospecific synthesis or biological applications.

The proton attached to the C2 carbon is an α-proton, situated adjacent to the carbonyl group of the carboxylic acid. This position makes it susceptible to deprotonation under basic conditions, leading to the formation of an enolate intermediate. The enolate is planar at the C2 position, meaning that subsequent reprotonation can occur from either face, leading to racemization or epimerization (if other stereocenters were present).

Mechanism of Epimerization:

Base-catalyzed enolization: A base removes the α-proton at the C2 position.

Formation of a planar enolate: The resulting enolate intermediate is achiral at the C2-C1 bond.

Reprotonation: The enolate can be protonated from either side, leading to the formation of both (R) and (S) enantiomers.

Similarly, under acidic conditions, tautomerization to a keto-enol form can occur, which also involves a planar intermediate at C2 and can lead to loss of stereochemical information. The ease of epimerization is influenced by factors such as temperature, the strength of the base or acid used, and the solvent. While epimerization is a known phenomenon for α-protons in carbonyl compounds, specific studies detailing the stereochemical dynamics and the conditions leading to epimerization for this compound are not widely reported. mdpi.comresearchgate.net

Table 2: Factors Influencing Epimerization at C2

| Factor | Influence on Stereochemical Integrity |

| Base Strength | Stronger bases increase the rate of deprotonation and enolate formation, promoting faster epimerization. |

| Temperature | Higher temperatures provide more energy to overcome the activation barrier for deprotonation, accelerating epimerization. |

| Solvent | Protic solvents can participate in proton exchange and stabilize the transition state, potentially affecting the rate of epimerization. |

| Reaction Time | Longer exposure to basic or acidic conditions increases the extent of epimerization. |

This table outlines general factors that would be expected to influence the stereochemical stability at the C2 position.

Structural Elucidation and Advanced Spectroscopic Analysis of 2 2 Nitrophenoxy Butanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering detailed insights into the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(2-Nitrophenoxy)butanoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic framework.

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment. The aromatic region would feature four protons of the nitrophenyl ring, whose chemical shifts and coupling patterns are influenced by the electron-withdrawing nitro group and the electron-donating ether linkage. The aliphatic chain of the butanoic acid moiety gives rise to a methine proton (H-2), a methylene (B1212753) group (H-3), and a terminal methyl group (H-4). The acidic proton of the carboxyl group is also present, often appearing as a broad singlet that can exchange with deuterated solvents.

Expected ¹H NMR Data:

Aromatic Protons (H-3', H-4', H-5', H-6'): These protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring. The ortho- and para-protons to the strong electron-withdrawing nitro group will be shifted further downfield. Their multiplicities will be complex, appearing as doublets or triplets of doublets due to coupling with adjacent aromatic protons.

Methine Proton (H-2): The proton on the chiral carbon adjacent to the ether oxygen and the carbonyl group is expected to be a triplet, coupling with the adjacent methylene protons (H-3). Its chemical shift would be in the range of 4.5-5.0 ppm.

Methylene Protons (H-3): These two protons would appear as a sextet (or multiplet) due to coupling with both the methine proton (H-2) and the terminal methyl protons (H-4). Their expected chemical shift is around 2.0-2.5 ppm.

Methyl Protons (H-4): The terminal methyl group protons will appear as a triplet, coupling with the adjacent methylene protons (H-3), in the upfield region around 0.9-1.2 ppm.

Carboxylic Acid Proton (-COOH): This proton gives a broad singlet, typically above 10 ppm, and its visibility can depend on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | >10.0 | Broad Singlet (br s) |

| Aromatic (H-3' to H-6') | 7.0 - 8.0 | Multiplet (m) |

| -CH- (H-2) | 4.5 - 5.0 | Triplet (t) |

| -CH₂- (H-3) | 2.0 - 2.5 | Sextet |

| -CH₃ (H-4) | 0.9 - 1.2 | Triplet (t) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Expected ¹³C NMR Data:

Carbonyl Carbon (C-1): The carboxylic acid carbon is the most deshielded, appearing far downfield, typically in the 170-180 ppm range.

Aromatic Carbons (C-1' to C-6'): Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C-2') and the carbon attached to the ether oxygen (C-1') will be significantly shifted.

Aliphatic Carbons (C-2, C-3, C-4): The methine carbon (C-2) attached to the ether oxygen will be in the 60-70 ppm range, while the other aliphatic carbons (C-3, C-4) will appear in the more upfield region of 10-30 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-1) | 170 - 180 |

| Aromatic (C-1' to C-6') | 115 - 155 |

| -CH-O- (C-2) | 60 - 70 |

| -CH₂- (C-3) | 20 - 30 |

| -CH₃ (C-4) | 10 - 15 |

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for confirming the complex structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent protons in the butanoic acid chain (H-2 with H-3, and H-3 with H-4), confirming the aliphatic sequence. It would also reveal correlations between adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to, providing definitive ¹H-¹³C one-bond correlations. researchgate.net This technique would unambiguously link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignment of the C-2/H-2, C-3/H-3, and C-4/H-4 pairs. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Characterization

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a unique "fingerprint" and identifying the functional groups present.

FTIR spectroscopy is highly effective for identifying the key functional groups in this compound based on their characteristic absorption frequencies.

Expected FTIR Absorption Bands:

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. orgchemboulder.comtutorchase.com

C-H Stretch: Aliphatic C-H stretching from the butanoic chain will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be seen just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is expected between 1690-1760 cm⁻¹. orgchemboulder.com

N-O Stretch (Nitro Group): Two distinct, strong bands are characteristic of the nitro group: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com

C-O-C Stretch (Ether): The aryl alkyl ether linkage will produce strong, characteristic bands, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. uobabylon.edu.iqbiomaterial.com.br

C=C Stretch (Aromatic): Medium to weak absorptions from the aromatic ring stretching are expected in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (Broad, Strong) |

| C=O Stretch | Carboxylic Acid | 1690 - 1760 (Strong) |

| N-O Asymmetric Stretch | Nitro Group | 1550 - 1475 (Strong) |

| N-O Symmetric Stretch | Nitro Group | 1360 - 1290 (Strong) |

| C-O-C Asymmetric Stretch | Aryl Ether | ~1250 (Strong) |

| C-O-C Symmetric Stretch | Aryl Ether | ~1040 (Strong) |

Raman spectroscopy provides complementary vibrational information to FTIR. While polar bonds like C=O show strong FTIR signals, more symmetric, less polar bonds often produce strong Raman signals.

Expected Raman Shifts:

Aromatic Ring Modes: The aromatic ring should produce several characteristic bands. A strong "ring breathing" mode is expected around 1000 cm⁻¹. renishaw.com Other C=C stretching modes will appear in the 1580-1620 cm⁻¹ region. horiba.com

N-O Stretch (Nitro Group): The symmetric stretching of the nitro group, expected around 1330-1350 cm⁻¹, is typically a very strong and characteristic band in the Raman spectrum of aromatic nitro compounds. spectroscopyonline.comspectroscopyonline.com The asymmetric stretch is weaker.

C=O Stretch: The carbonyl stretch of the carboxylic acid will be present but is generally weaker in Raman than in FTIR.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be visible in the 2800-3100 cm⁻¹ region.

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 (Medium) |

| Aliphatic C-H Stretch | Alkyl Chain | 2850 - 3000 (Medium) |

| Aromatic Ring Breathing | Aromatic Ring | ~1000 (Strong) |

| N-O Symmetric Stretch | Nitro Group | 1330 - 1350 (Strong) |

| Aromatic C=C Stretch | Aromatic Ring | 1580 - 1620 (Strong) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₀H₁₁NO₅ and a molecular weight of 225.2 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition with high accuracy. rsc.org For this compound, the calculated monoisotopic mass is 225.06372245 Da. guidechem.com

Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric-Pressure Chemical Ionization (APCI) are typically employed for molecules of this nature. rsc.org In positive ion mode, the protonated molecular ion [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 226. In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be detected at an m/z of approximately 224. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While a specific spectrum for this exact compound is not publicly available, a plausible fragmentation pathway can be predicted based on its chemical structure and the known behavior of carboxylic acids and nitroaromatic compounds under mass spectrometric conditions. The molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, characteristic ions. docbrown.info

Key fragmentation pathways would likely include:

Loss of the carboxyl group: Cleavage of the C-C bond adjacent to the carboxyl group can result in the loss of a COOH radical (45 Da).

McLafferty Rearrangement: Carboxylic acids are known to undergo this characteristic rearrangement, which could lead to the elimination of a neutral molecule and the formation of a specific radical cation. docbrown.info

Cleavage of the ether bond: Scission of the C-O ether linkage would generate fragments corresponding to the 2-nitrophenoxy moiety and the butanoic acid side chain.

Loss of the nitro group: Fragmentation of the aromatic ring can involve the loss of NO₂ (46 Da) or NO (30 Da).

The analysis of these fragments allows for the unambiguous confirmation of the compound's structure.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 225 | [C₁₀H₁₁NO₅]⁺• | (Molecular Ion) |

| 180 | [C₁₀H₁₀NO₃]⁺ | •COOH |

| 152 | [C₈H₁₀NO₃]⁺ | -C₂H₅, -CO |

| 138 | [C₆H₄NO₃]⁺ | •CH(CH₂CH₃)COOH |

| 122 | [C₆H₄NO₂]⁺ | •CH(CH₂CH₃)COOH, -O |

| 108 | [C₆H₄O₂]⁺• | -NO₂, •CH(CH₂CH₃)COOH |

| 88 | [C₄H₈O₂]⁺• | (From McLafferty Rearrangement) |

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. mdpi.com This method is applicable if single crystals of this compound or a suitable derivative can be grown. guidechem.com The resulting data provide definitive information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related nitrophenoxy alkanoic acids allows for a well-grounded prediction of its solid-state characteristics. mdpi.com It is highly probable that the carboxylic acid moieties would form centrosymmetric dimers through strong intermolecular O–H···O hydrogen bonds. This is a common and highly stable motif for carboxylic acids in the solid state. researchgate.net

The molecular conformation would be characterized by several key features:

The geometry around the chiral center.

The torsion angles describing the orientation of the 2-nitrophenyl group relative to the butanoic acid chain. Twists are often observed between the plane of an aromatic ring and the substituent groups. mdpi.comresearchgate.net

The planarity of the nitro group with respect to the phenyl ring. The nitro group may also participate in weaker, non-classical hydrogen bonds. rcsb.org

A successful crystallographic study would yield a set of data including the unit cell parameters, the crystal system, and the space group, which describe the symmetry and dimensions of the repeating unit in the crystal.

Table 2: Representative Crystallographic Data Obtainable from X-ray Analysis (Note: These values are illustrative, based on similar reported structures, and represent the type of data that would be determined for this compound).

| Parameter | Description | Example Value (from related structures) |

|---|---|---|

| Crystal System | The crystal family (e.g., Monoclinic, Triclinic). | Monoclinic researchgate.net |

| Space Group | The symmetry group of the crystal. | P2₁/c researchgate.net |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 17.2336 Å, b = 4.9604 Å, c = 14.3696 Å researchgate.net |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 100.970°, γ = 90° researchgate.net |

| Volume (ų) | The volume of the unit cell. | 1205.95 researchgate.net |

| Z | The number of molecules in the unit cell. | 4 researchgate.net |

| Hydrogen Bonding | Key intermolecular interactions. | O–H···O (Carboxylic acid dimer), N–H···O mdpi.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid) |

| 2-(4-nitrophenoxy)acetic acid |

| 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid |

| 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid |

| 6-(4-nitrophenoxy)hexanoic acid |

| Butanoic acid |

| Methyl 2-(4-nitrophenyl)butanoate |

Computational and Theoretical Investigations of 2 2 Nitrophenoxy Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving the Schrödinger equation, provide detailed information about the electronic structure of a molecule. These methods are fundamental for understanding chemical bonding, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rutgers.edu It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. science.govacs.org A key aspect of DFT is the use of functionals, such as the popular B3LYP hybrid functional, which approximates the exchange-correlation energy—the most challenging component of the electron-electron interaction. acs.orgresearchgate.net

For 2-(2-nitrophenoxy)butanoic acid, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This process, called geometry optimization, involves systematically altering the molecular structure to find the configuration with the minimum electronic energy. researchgate.net The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Analysis of the electronic structure reveals how electrons are distributed within the molecule. The presence of the electronegative nitro (-NO₂) group and the carboxylic acid (-COOH) group significantly influences this distribution, creating regions of varying electron density. This is often visualized using molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) sites. thenucleuspak.org.pk

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level) This table presents illustrative data for demonstrative purposes.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length (Å) | C(carboxyl) | O(carbonyl) | - | - | 1.21 |

| C(carboxyl) | O(hydroxyl) | - | - | 1.35 | |

| O(ether) | C(aromatic) | - | - | 1.37 | |

| C(aromatic) | N(nitro) | - | - | 1.48 | |

| Bond Angle (°) | O(carbonyl) | C(carboxyl) | O(hydroxyl) | - | 123.5 |

| C(butanoic) | O(ether) | C(aromatic) | - | 118.0 | |

| Dihedral Angle (°) | C(aromatic) | C(aromatic) | O(ether) | C(butanoic) | 85.0 |

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. numberanalytics.comyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

A small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. numberanalytics.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenoxy ring, which is electron-rich, while the LUMO is anticipated to be centered on the nitro group, a strong electron-withdrawing moiety. nih.gov The HOMO-LUMO gap provides insight into the molecule's charge transfer capabilities and its propensity to engage in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents illustrative data for demonstrative purposes.

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.10 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| E(LUMO) | -2.85 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.25 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to validate and interpret experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating the NMR shielding tensors of a molecule. nih.govvu.nl From these tensors, the isotropic shielding values are obtained, which can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net This allows for the theoretical prediction of ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks to specific atoms in the molecule.

Vibrational Spectroscopy (Infrared and Raman): The same DFT calculations used for geometry optimization also yield the vibrational frequencies of the molecule. acs.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be determined. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and achieve better agreement with experimental data.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for this compound This table presents illustrative data for demonstrative purposes.

| Parameter | Atom/Group | Predicted Value | Experimental Correlation |

| ¹³C NMR Shift (ppm) | C=O (carboxyl) | 175.2 | Corresponds to the carbonyl carbon in a carboxylic acid. |

| C-NO₂ (aromatic) | 149.8 | Carbon atom directly attached to the nitro group. | |

| C-O (ether, aromatic) | 152.5 | Aromatic carbon bonded to the ether oxygen. | |

| Vibrational Frequency (cm⁻¹) | C=O Stretch | 1745 | Characteristic strong absorption for a carboxylic acid carbonyl group. |

| N-O Asymmetric Stretch | 1530 | Strong absorption typical for a nitro group. | |

| C-O-C Asymmetric Stretch | 1250 | Characteristic absorption for an aryl-alkyl ether. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides deep insight into electronic structure, it is computationally expensive for large systems or long timescales. Molecular Dynamics (MD) simulations use classical mechanics (force fields) to simulate the movement of atoms and molecules over time. nih.govresearchgate.net This approach is ideal for exploring the conformational landscape of flexible molecules like this compound and its interactions with its environment. rsc.org

In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the forces on each atom are calculated. nih.gov Newton's equations of motion are then used to predict the positions and velocities of the atoms over a series of small time steps. The resulting trajectory provides a movie-like view of the molecule's dynamic behavior.

For this compound, MD simulations can reveal:

Conformational Flexibility: The butanoic acid side chain and the ether linkage allow for significant rotational freedom. MD simulations can identify the most populated conformations and the energy barriers between them.

Solvation: By simulating the molecule in a solvent, one can study how solvent molecules arrange themselves around the solute and form hydrogen bonds, particularly with the carboxylic acid and nitro groups.

Intermolecular Interactions: MD can model how multiple molecules of this compound interact with each other, for instance, through the formation of hydrogen-bonded dimers between their carboxylic acid groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses (Non-Clinical Focus)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with a specific activity. srmist.edu.innih.gov In a non-clinical context, this "activity" could be any measurable physicochemical property, such as herbicidal activity, binding affinity to a non-human protein, or environmental toxicity. researchgate.netresearchgate.net

A QSAR model is built by:

Assembling a Dataset: A collection of molecules with known activity values is required.

Calculating Molecular Descriptors: For each molecule, a set of numerical descriptors is calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume), and lipophilic descriptors (e.g., logP). srmist.edu.in

Developing a Mathematical Model: Statistical methods, such as multiple linear regression, are used to create an equation that relates the descriptors to the activity. nih.govresearchgate.net

For this compound, a QSAR study could be used to form mechanistic hypotheses about its role as, for example, a plant growth regulator. By analyzing a series of related phenoxyalkanoic acids, a QSAR model might reveal that specific electronic properties of the aromatic ring (influenced by the nitro group) and the lipophilicity of the alkyl chain are key determinants of its activity. nih.gov

Reaction Mechanism Elucidation via Transition State Calculations

Understanding how a chemical reaction proceeds requires identifying the reaction mechanism—the step-by-step sequence of elementary reactions. Computational chemistry is a powerful tool for elucidating these mechanisms by locating and characterizing transition states. nih.gov

A transition state is a specific molecular configuration along the reaction coordinate that represents the highest energy point on the pathway between reactants and products. It is a saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction and a minimum in all other directions.

For a reaction involving this compound, such as its hydrolysis or decarboxylation, quantum chemical methods (like DFT) can be used to:

Propose a Reaction Pathway: Hypothesize a plausible series of steps for the reaction.

Locate the Transition State (TS): Use specialized algorithms to find the geometry of the TS for each step.

Calculate the Activation Energy: Determine the energy difference between the reactants and the transition state (the energy barrier). A lower activation energy implies a faster reaction rate. acs.org

Confirm the Transition State: A true transition state is confirmed by a vibrational frequency analysis, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

This approach provides a detailed, energetic picture of the reaction mechanism, explaining why certain pathways are favored over others. acs.org

Derivatization and Design of Novel Chemical Entities Based on 2 2 Nitrophenoxy Butanoic Acid

Synthesis of Functionalized Derivatives for Material Science Applications

The unique combination of a reactive carboxylic acid and a photo- and electro-active nitrophenoxy group makes 2-(2-nitrophenoxy)butanoic acid an attractive building block for materials science. By modifying these groups, researchers can design molecules for applications ranging from advanced polymers to sensitive chemical sensors.

The carboxylic acid moiety of this compound is readily converted into ester and amide derivatives, which can then be functionalized with polymerizable groups. A notable example is the incorporation of this scaffold into photoreactive phospholipid polymers.

A water-soluble and amphiphilic polymer, poly(2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC)-co-n-butyl methacrylate (B99206) (BMA)-co-4-(4-(1-methacryloyloxyethyl)-2-methoxy-5-nitrophenoxy) butyric acid (PL)) (PMB-PL), has been synthesized for creating photoreactive nanoparticles. nih.gov In this design, a derivative of this compound is first modified to introduce a polymerizable methacrylate group. This monomer is then copolymerized with MPC and BMA.

The resulting PMB-PL polymer can be used as an emulsifier to create poly(L-lactic acid) (PLA) nanoparticles. The key feature is the photolabile nitrophenoxy unit, which allows for the cleavage and release of molecules attached to the nanoparticle surface upon photoirradiation. nih.gov This strategy enables the creation of smart carriers for delivering proteins or other bioactive molecules to biological systems. nih.gov

Table 1: Polymer Components Based on this compound Derivative

| Monomer/Component | Function | Reference |

| 2-methacryloyloxyethyl phosphorylcholine (MPC) | Provides biocompatibility and water solubility. | nih.gov |

| n-butyl methacrylate (BMA) | Amphiphilic component for polymer aggregation. | nih.gov |

| 4-(4-(1-methacryloyloxyethyl)-2-methoxy-5-nitrophenoxy) butyric acid (PL) | Photoreactive unit for controlled release. | nih.gov |

| Poly(L-lactic acid) (PLA) | Biodegradable core of the nanoparticle. | nih.gov |

The 2-nitrobenzyl group and its derivatives are classic photolabile protecting groups (PPGs) used to create "caged" compounds. wiley-vch.de These are biologically inactive molecules that, upon irradiation with light of a specific wavelength, release the active biomolecule. This process allows for precise control over the timing and location of a biological event. Derivatives of this compound are well-suited for this purpose.

The core structure, often a 2-nitrophenylethyl (NPE) or a related moiety, can be attached to biomolecules like ATP, neurotransmitters (e.g., GABA), or carboxylic acids. wiley-vch.deresearchgate.net The photolysis reaction proceeds via an intramolecular redox mechanism, where the excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate that subsequently rearranges and cleaves to release the protected molecule and a 2-nitrosobenzaldehyde or ketone byproduct. wiley-vch.de

Several commercially available photolabile linkers are based on this chemistry, such as 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid (Fmoc-Photo-Linker). chemicalbook.comalfa-chemistry.comiris-biotech.de This molecule combines the photolabile unit with an Fmoc-protected amino group and a butanoic acid spacer, making it ideal for solid-phase peptide synthesis to create photosensitive peptides or link biomolecules to surfaces. chemicalbook.comiris-biotech.de Another related linker is 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, which can be attached to amino- and hydroxymethyl resins. scbt.com

The efficiency and wavelength of photocleavage can be tuned by adding substituents to the aromatic ring. For instance, methoxy (B1213986) groups are often added to red-shift the absorption maximum and improve the photolysis quantum yield. researchgate.net

Table 2: Examples of Photolabile Linkers Derived from the Nitrophenoxy Scaffold

| Linker Name | CAS Number | Key Structural Features | Reference |

| Fmoc-Photo-Linker | 162827-98-7 | Fmoc-protected amine, methoxy and nitro groups on the phenoxy ring, butanoic acid spacer. | chemicalbook.comalfa-chemistry.comiris-biotech.de |

| Hydroxyethyl photolinker | 175281-76-2 | Hydroxyethyl group on the phenoxy ring, methoxy and nitro groups, butanoic acid spacer. | scbt.com |

| 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)butanoic Acid | 175281-74-0 | Acetyl group on the phenoxy ring, methoxy and nitro groups, butanoic acid spacer. | tcichemicals.com |

The nitrophenyl group is a well-known chromophore and an effective electron-withdrawing group, making it a valuable component in the design of fluorescent probes and colorimetric chemical sensors. tandfonline.com The sensing mechanism often relies on modulating the electronic properties of the fluorophore through processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). nih.govthermofisher.com

In a typical PET-based sensor, the nitrophenoxy moiety acts as a PET quencher. The fluorophore is held in a non-fluorescent "off" state because, upon excitation, an electron is transferred from the signaling fluorophore to the electron-deficient nitrophenyl group, preventing fluorescence emission. When the sensor binds to a target analyte, a conformational or electronic change occurs that disrupts the PET process. This interruption "turns on" the fluorescence, providing a detectable signal. nih.govmdpi.com

In ICT-based sensors, the nitrophenyl group serves as the electron acceptor in a donor-π-acceptor system. The absorption and emission wavelengths of the probe are sensitive to the polarity of the environment and to binding events. Interaction with an analyte can alter the electron-donating or -accepting strength of the molecule, leading to a shift in the emission wavelength (a ratiometric response) or a change in fluorescence intensity. thno.org

For example, sensors for fluoride (B91410) ions have been developed using nitrophenyl derivatives where the binding of the anion to a receptor site (like an -OH or -NH group) increases the electron density of the molecule. tandfonline.com This change enhances the ICT character and causes a visible color change, allowing for naked-eye detection. tandfonline.com The electron-withdrawing strength of the nitro group is crucial; dinitrophenyl derivatives often show higher sensitivity than mononitro derivatives. tandfonline.com

Transformation into Diverse Heterocyclic Scaffolds

The reactive sites on this compound allow for its transformation into various heterocyclic systems, which are foundational structures in medicinal chemistry. Key strategies involve intramolecular cyclization reactions, often following the reduction of the nitro group.

The synthesis of benzofuran (B130515) derivatives can be achieved from related phenoxyalkanoic acids. researchgate.net For instance, 2-(2-formyl-4-nitrophenoxy)alkanoic acids can undergo cyclization to form 2-alkyl-5-nitrobenzofurans. researchgate.net While direct cyclization of this compound is less common, its derivatives can be precursors. Electron-withdrawing groups like nitro substituents on the phenoxy ring can favor the formation of benzofuran-2-carboxylic acids during certain cyclization reactions. researchgate.net

A more direct pathway to heterocyclic structures involves the reduction of the nitro group. Catalytic hydrogenation of the nitro group in 2-(2-nitrophenoxy)cyclohexan-1-ones leads to reductive cyclization, forming 2,3,4,4a,10,10a-hexahydro-1H-phenoxazines. rcsi.science A similar reduction of this compound would yield 2-(2-aminophenoxy)butanoic acid. This intermediate is primed for intramolecular cyclization. For example, thermal cyclization of related 4-aminobutanoic acid derivatives is a known method for producing pyrrolidinones (a class of lactams). researchgate.net Following this logic, intramolecular amide bond formation between the newly formed aniline (B41778) and the butanoic acid chain could lead to the formation of an indolinone-type structure, specifically a dihydro-1,4-benzoxazepinone.

Quinoxalines are a significant class of nitrogen-containing heterocycles with a wide range of biological activities. sapub.orgresearchgate.net A primary synthetic route is the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) with a 1,2-dicarbonyl compound. ijpsr.com

The this compound scaffold can serve as a precursor to the o-phenylenediamine component. The synthesis involves two key steps:

Nitro Group Reduction : The nitro group of the parent acid is reduced to an amine. This is a standard transformation that can be achieved using various reagents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (e.g., H₂ with a Palladium-on-carbon catalyst). nih.govconicet.gov.ar This step would generate 2-(2-aminophenoxy)butanoic acid.

Condensation and Cyclization : The resulting o-aminoaniline derivative must be condensed with a 1,2-dicarbonyl compound. However, the 2-(2-aminophenoxy)butanoic acid itself is not a 1,2-diamine. To form a quinoxaline (B1680401), the butanoic acid side chain would need to be either cleaved or modified, or a different synthetic strategy would be required.

A more direct application involves using a simpler o-nitroaniline precursor that, after reduction, can be used in a condensation reaction. For example, the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols is a one-pot method for synthesizing quinoxalines. nih.gov In this process, the catalyst facilitates both the reduction of the nitro group to an amine and the oxidation of the diol to a 1,2-dicarbonyl intermediate in situ, which then condense to form the quinoxaline ring. nih.gov

Formation of Oxadiazole or Other Nitrogen-Containing Heterocycles

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various nitrogen-containing heterocycles, particularly oxadiazoles. The 1,2,4-oxadiazole (B8745197) ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is a common structural motif in medicinal chemistry due to its role as a bioisostere for amides and esters. nih.gov The general and dominant method for synthesizing 1,2,4-oxadiazoles involves the condensation of a carboxylic acid derivative with an amidoxime. beilstein-journals.org

The synthesis typically proceeds via a two-step, one-pot reaction. First, the carboxylic acid, in this case, this compound, is activated in situ. This activation can be achieved using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent such as dimethylformamide (DMF). The activated acid then acylates an amidoxime, forming an O-acylamidoxime intermediate. This intermediate is often not isolated but is induced to undergo cyclodehydration by heating, typically at temperatures above 100°C, to yield the final 1,2,4-oxadiazole ring. beilstein-journals.org

An alternative route involves the reaction of the butanoic acid with an arylamidoxime in the presence of a dehydrating agent or through thermal cyclization. For instance, the reaction can be carried out using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a suitable solvent. thieme-connect.denih.gov The specific arylamidoxime used will determine the substituent at the 3-position of the resulting oxadiazole ring.

This derivatization strategy transforms the butanoic acid into a more complex heterocyclic structure, which has been explored for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govontosight.ai

Table 1: Hypothetical Synthesis of a 1,2,4-Oxadiazole Derivative from this compound

| Starting Material | Reagent | Resulting Heterocycle |

| This compound | Arylamidoxime, Dehydrating Agent (e.g., EDC, CDI) | 3-Aryl-5-[1-(2-nitrophenoxy)propyl]-1,2,4-oxadiazole |

Conjugation Strategies for Generating Complex Molecular Architectures (e.g., peptide nucleic acids building blocks)

The structural framework of this compound is amenable to conjugation strategies for creating complex molecular architectures, most notably as a precursor for building blocks of peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudo-peptide chain. nih.gov This modification imparts unique binding properties and significant resistance to nuclease degradation. nih.gov

Research has demonstrated the synthesis of novel building blocks for aromatic peptide nucleic acids (APNA) from closely related butanoic acid derivatives. mcgill.ca For example, (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid has been successfully synthesized and derivatized with a thymine (B56734) base to create a monomer for APNA synthesis. mcgill.ca In this context, the butanoic acid core serves as the backbone of the PNA monomer. The synthesis involves modifying the functional groups on both the phenyl ring and the butanoic acid chain. For this compound, this would conceptually involve the reduction of the nitro group to an amine, which can then be used for attaching a nucleobase, and modification of the carboxylic acid for peptide bond formation.

The general strategy for creating these complex conjugates involves two main approaches:

Stepwise Solid-Phase Synthesis : The peptide fragment is synthesized first, followed by the stepwise addition of the oligonucleotide or PNA monomers on the same solid support. nih.gov

Fragment Condensation : The peptide and the PNA/oligonucleotide fragments are synthesized separately and then conjugated together, either on a solid phase or in solution. nih.gov

Furthermore, PNA oligomers can be conjugated to peptides, such as cell-penetrating peptides (e.g., tetralysine), to enhance their cellular uptake and improve their binding affinity and selectivity for target RNA or DNA sequences. nih.gov These conjugation strategies highlight the potential of using modified butanoic acids like this compound as foundational units for the construction of sophisticated biomolecular tools for applications in antisense therapy and molecular recognition. mcgill.canih.gov

Table 2: Conceptual Conjugation for PNA Monomer Synthesis

| Precursor Moiety | Modification/Conjugation Step | Resulting Structure |

| This compound | 1. Reduction of nitro group to amine. 2. Attachment of a nucleobase (e.g., Thymine) to the amine. 3. Use of the carboxylic acid for peptide bond formation. | A PNA monomer building block with a nitrophenyl-derived backbone component. |

Exploration of Biological Activity Mechanisms Molecular Level Research

Investigation of Enzyme-Ligand Interactions

The study of how a compound like 2-(2-Nitrophenoxy)butanoic acid interacts with enzymes is fundamental to understanding its potential pharmacological effects. This involves characterizing its binding affinity, determining its effect on enzyme activity, and applying computational methods to optimize its structure for better interaction.

Characterization of Binding Affinities to Specific Enzymes (e.g., Aldose Reductase)

Determining the binding affinity of a ligand to an enzyme is a critical first step in assessing its potential as a therapeutic agent. Aldose reductase, an enzyme implicated in diabetic complications, is a common target for inhibitor screening. mdpi.com The affinity of a compound for aldose reductase is typically quantified by its dissociation constant (Kd) or its half-maximal inhibitory concentration (IC50).

As of the latest available data, specific studies characterizing the binding affinity of this compound to aldose reductase have not been reported. Such research would involve incubating the enzyme with varying concentrations of the compound and measuring the extent of binding or inhibition of its catalytic activity.

Elucidation of Enzyme Inhibition or Activation Mechanisms (e.g., glutamate (B1630785) dehydrogenase inhibition)

Glutamate dehydrogenase (GDH) is a crucial enzyme in amino acid metabolism, and its modulation can have significant physiological effects. scbt.com Inhibitors of GDH can act through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition. scbt.com Understanding these mechanisms is key to predicting the biological consequences of enzyme modulation.

Currently, there is no available research that elucidates the specific mechanism by which this compound might inhibit or activate glutamate dehydrogenase. A thorough investigation would involve kinetic studies to determine how the compound affects the enzyme's Michaelis constant (Km) and maximum velocity (Vmax) in the presence of its substrate, L-glutamate.

Structure-Based Drug Design Principles Applied to Target Identification and Ligand Optimization (Non-Clinical)

Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structure of a target protein to design and optimize inhibitors. saromics.com This approach can significantly accelerate the drug discovery process by enabling the rational design of molecules with improved potency and selectivity. mdpi.com The process typically involves identifying a binding pocket on the target protein and then designing a ligand that fits snugly into this pocket and forms favorable interactions. proteinstructures.com

In the context of this compound, the principles of SBDD could be applied to identify potential protein targets and to guide the chemical modification of the compound to enhance its binding affinity and biological activity. However, no such non-clinical studies specifically focused on this compound have been published. The general workflow for such a study is presented below.

| Interactive Data Table: General Workflow for Structure-Based Drug Design |

| Step |

| 1. Target Identification and Validation |

| 2. 3D Structure Determination |

| 3. Binding Site Identification |

| 4. In Silico Screening or Fragment-Based Design |

| 5. Synthesis and In Vitro Testing |

| 6. Co-crystallization and Structural Analysis |

| 7. Lead Optimization |

Receptor Binding and Signaling Pathway Modulation Studies (In Vitro)

Beyond direct enzyme interactions, a compound's biological effects can be mediated through its binding to cellular receptors and subsequent modulation of intracellular signaling pathways. In vitro studies are essential for dissecting these molecular events.

Identification of Molecular Targets and Ligand-Receptor Interactions

The initial step in this line of investigation is to identify the specific molecular targets with which a compound interacts. This can be achieved through various techniques, such as affinity chromatography, radioligand binding assays, and computational docking studies.

To date, there are no published in vitro studies that have identified the specific molecular targets or characterized the ligand-receptor interactions of this compound.

Analysis of Downstream Signaling Cascades at the Molecular Level

As with other aspects of its biological activity, there is currently no available research detailing the analysis of downstream signaling cascades modulated by this compound at the molecular level.

Cellular Mechanism of Action Studies (Focus on Molecular Processes, Not Clinical Outcomes)

The molecular mechanisms underlying the biological activity of this compound are a subject of ongoing scientific investigation. Research into its cellular effects, and those of structurally related compounds, points towards several key molecular processes. These include interference with metabolic pathways, induction of specific molecular events that lead to cellular responses like apoptosis, and mechanisms relevant to antimicrobial or anticancer activities.

Interference with Specific Metabolic Pathways

While direct studies on the metabolic interference of this compound are not extensively documented, the activities of its structural components—the nitrophenoxy moiety and the butanoic acid side chain—provide insights into its potential effects. The butanoic acid (butyrate) component is a short-chain fatty acid known to influence cellular metabolism. For instance, sodium butyrate (B1204436) has been observed to induce the formation of reactive oxygen species (ROS) in breast cancer cells nih.gov. An elevation in ROS can significantly disrupt normal metabolic processes, leading to oxidative stress and impacting mitochondrial function.

Furthermore, nitroaromatic compounds can undergo metabolic transformations that interfere with cellular pathways. The nitro group can be reduced by cellular nitroreductases, a process that can generate reactive intermediates mdpi.comresearchgate.net. These intermediates can interact with and deplete cellular antioxidants, such as glutathione (B108866), altering the cellular redox balance and impacting pathways dependent on it mdpi.com. The metabolism of related nitrophenols involves processes like oxidation and conjugation with glucuronic acid or sulfates, which are crucial steps in xenobiotic metabolism that can impact the availability of substrates for other metabolic pathways cdc.gov.

Induction of Molecular Events Leading to Cellular Responses (e.g., gene expression modulation, apoptosis pathway initiation)

The butanoic acid component of the molecule is a well-documented modulator of gene expression and an inducer of apoptosis. As a histone deacetylase (HDAC) inhibitor, sodium butyrate can alter chromatin structure, leading to changes in the expression of genes that regulate cell cycle and apoptosis nih.gov.

Studies have demonstrated that sodium butyrate can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. In murine cementoblasts, it activates caspase-3, -8, and -9, key executioner and initiator caspases in the apoptotic cascade nih.gov. In breast cancer cells, sodium butyrate-induced apoptosis is associated with reduced mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway nih.gov. This mitochondrial impairment, coupled with increased ROS levels, suggests a significant level of cellular stress that culminates in programmed cell death nih.gov. Overexpression of the anti-apoptotic protein Bcl-2 has been shown to protect cells from damage induced by 3-nitropropionic acid, a related nitro compound, further highlighting the role of mitochondrial pathways in the cellular response .

Anti-Microbial or Anti-Cancer Mechanistic Investigations (e.g., inhibition of specific cellular enzymes or pathways, not efficacy)

The potential anti-microbial and anti-cancer mechanisms of this compound can be inferred from its structural motifs.

Anti-Microbial Mechanisms: Butanoic acid itself is known to possess broad-spectrum antimicrobial properties marquette.edu. Its mechanism of action involves the disruption and depolarization of the bacterial cell membrane, leading to the leakage of vital cellular contents marquette.edu. This activity is dependent on the fatty acid's structure and the protonation state of its carboxyl group marquette.edu. The presence of the butanoic acid moiety suggests that this compound may exert antimicrobial effects through similar membrane-disrupting mechanisms.

Anti-Cancer Mechanisms: The anti-cancer potential is linked to both the butyrate and the nitrophenyl components. As mentioned, butyrate can induce apoptosis in cancer cells nih.govnih.gov. The nitrophenyl group introduces another layer of potential anti-cancer activity. Nitroaromatic compounds are a key component of hypoxia-activated prodrugs used in cancer therapy mdpi.com. In the low-oxygen (hypoxic) environment characteristic of solid tumors, the nitro group can be selectively reduced by cellular reductases to form cytotoxic species like hydroxylamines and amines mdpi.com. These reactive intermediates can damage cellular macromolecules, including DNA and proteins, leading to cell death mdpi.comresearchgate.net. This bioreductive activation provides a mechanism for targeting cancer cells specifically in the tumor microenvironment. Research on certain breast cancers has also identified the enzyme CaMKK2, which is involved in suppressing the immune response within tumors. Inhibition of this enzyme can "uncloak" the tumor, allowing for an immune attack eurekalert.org. While a direct link to this compound has not been established, it points to the complexity of enzymatic targets in cancer therapy.

Metabolomic Studies of Related Nitrophenoxy Compounds (focus on biotransformation pathways)

Biotransformation of foreign compounds typically occurs in phases. Phase I reactions, often mediated by cytochrome P450 enzymes, introduce or expose polar functional groups through oxidation, reduction, or hydrolysis cdc.govnih.gov. For a nitrophenoxy compound, this could involve reduction of the nitro group to an amino group or hydroxylation of the aromatic ring researchgate.netnih.gov. Phase II reactions then involve conjugation of these modified compounds with endogenous molecules like glucuronic acid, sulfate, or glutathione to increase water solubility and facilitate excretion cdc.govnih.gov.

Metabolomic approaches can identify these metabolites in biological fluids, providing a detailed map of the biotransformation pathways frontiersin.org. For instance, a study on phenoxy herbicides used metabolomics to compare the metabolic profiles of structurally similar compounds, identifying the liver and kidneys as target organs for toxicity nih.govresearchgate.net. This "read-across" approach, using metabolome data from known compounds to predict the profile of a target substance, could be applied to this compound to anticipate its primary metabolites and potential target organs nih.govresearchgate.net. Such studies would likely reveal metabolites resulting from nitro-reduction, side-chain oxidation, and subsequent conjugation reactions.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Nitrophenoxy)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution between 2-nitrophenol and a halogenated butanoic acid derivative (e.g., 2-bromobutanoic acid) under basic conditions. Optimization includes:

- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may require reflux conditions to avoid decomposition.

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide improve interfacial reactions in biphasic systems .

- Protecting Groups : Use of tert-butyloxycarbonyl (Boc) groups for the carboxylic acid moiety can prevent side reactions, with subsequent deprotection under acidic conditions .

Yield improvements (up to 85–99%) are achievable through iterative solvent screening (e.g., DMF for polar aprotic conditions) and stoichiometric adjustments .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the aromatic nitro group (δ 7.5–8.5 ppm for aromatic protons) and butanoic acid chain (δ 1.5–2.5 ppm for methylene groups) .

- IR Spectroscopy : Strong absorbance at ~1700 cm (C=O stretch of carboxylic acid) and ~1520 cm (NO asymmetric stretch) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHNO, theoretical 225.21 g/mol) and fragmentation patterns .

- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, using acetonitrile/water gradients .

Advanced Research Questions

Q. How does the 2-nitrophenoxy substituent influence the acidity and reactivity of the butanoic acid moiety?

- Methodological Answer : The electron-withdrawing nitro group increases acidity (lower pKa) by stabilizing the deprotonated carboxylate via resonance. Comparative studies with para-substituted analogs (e.g., 2-(4-nitrophenoxy)butanoic acid) show:

- Solvent Effects : Acidity is amplified in polar aprotic solvents (e.g., DMSO) due to enhanced solvation of the conjugate base .

- Reactivity : The nitro group directs electrophilic substitution in the aromatic ring, complicating functionalization strategies. Computational DFT studies can predict proton dissociation energies and reactive sites .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from assay-specific variables:

- Cell Permeability : LogP values (>2.5) indicate lipophilicity; adjust derivatives with hydrophilic groups (e.g., hydroxyl) to enhance membrane penetration .

- Metabolite Interference : Use LC-MS/MS to identify degradation products in biological matrices. For example, nitro-reductase activity in microbial assays may reduce the nitro group, altering toxicity profiles .

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to differentiate compound-specific effects from system artifacts .

Q. Can computational models predict the herbicidal potential of this compound compared to structurally related compounds?

- Methodological Answer : Yes. Molecular Docking : Simulate binding to acetolactate synthase (ALS), a common herbicide target. The nitro group’s orientation in the active site may enhance inhibition compared to chloro- or methyl-substituted analogs (e.g., 4-(2',9-dichlorophenoxy)butanoic acid) . DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to assess electron transfer capacity, correlating with redox-mediated herbicidal activity. Validation via in vitro ALS inhibition assays is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.